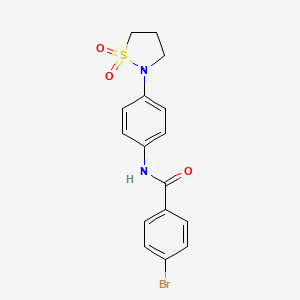

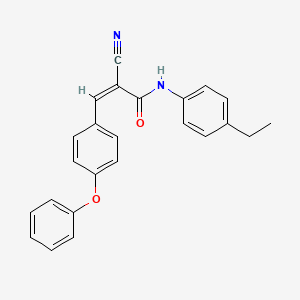

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is an important enzyme that plays a crucial role in regulating the acetylation of proteins, which in turn affects various cellular processes. The inhibition of HDAC6 by 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

科学的研究の応用

Novel Compound Synthesis and Antimicrobial Activity

A study explored the synthesis of novel derivatives with potential anti-tubercular activity, employing ultrasound-assisted synthesis techniques. Although the specific compound "4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide" was not directly mentioned, the research into similar compounds indicates a broader interest in developing new antimicrobial agents through innovative synthesis methods (Nimbalkar et al., 2018).

Chemical Synthesis Techniques

Research into the synthesis of complex compounds often involves halogenated components due to their reactivity and utility in constructing pharmacologically active molecules. A practical synthesis method for a CCR5 antagonist highlights the role of brominated intermediates in facilitating chemical reactions, showcasing the importance of halogenated compounds in medicinal chemistry and drug development (Ikemoto et al., 2005).

Antimicrobial Analog Synthesis

The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates the potential of incorporating specific halogenated and sulfur-containing moieties for enhancing antimicrobial activity. This approach underlines the significance of structural modification in drug design, particularly for combating microbial resistance (Desai et al., 2013).

Coordination Chemistry and Material Synthesis

The synthesis and characterization of metal complexes with halogenated ligands, such as "4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives," offer insights into the interplay between organic ligands and metals. These studies contribute to the understanding of coordination chemistry and its applications in creating materials with novel properties (Binzet et al., 2009).

Catalysis and Reaction Mechanisms

Research into palladium-catalyzed intermolecular amidation of aryl halides provides an example of how specific compounds can be utilized to study reaction mechanisms and catalysis. Such work is crucial for advancing synthetic methodologies, potentially leading to more efficient and sustainable chemical processes (Yin & Buchwald, 2002).

特性

IUPAC Name |

4-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAJUEFWJYAUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)

![N-(3-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2681956.png)

![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)

![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)

![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681975.png)